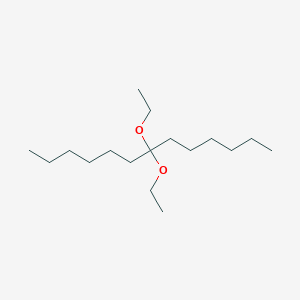
7,7-Diethoxytridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Diethoxytridecane is an organic compound with the molecular formula C15H32O2 It is a member of the ether family, characterized by the presence of two ethoxy groups attached to the seventh carbon of a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxytridecane typically involves the reaction of tridecane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Tridecane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of solid acid catalysts can also be employed to enhance the reaction efficiency and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 7,7-Diethoxytridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers depending on the reagents used.
Scientific Research Applications
7,7-Diethoxytridecane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 7,7-Diethoxytridecane exerts its effects is primarily through its interaction with cellular membranes and enzymes. The ethoxy groups can facilitate the compound’s incorporation into lipid bilayers, altering membrane fluidity and function. Additionally, the compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1,1-Diethoxyethane: Another ether with similar structural features but a shorter carbon chain.
7,7-Diethoxyheptane: A compound with a similar structure but a shorter carbon chain.
Uniqueness: 7,7-Diethoxytridecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain ethers may not be able to fulfill.
Properties
CAS No. |
52162-26-2 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
7,7-diethoxytridecane |
InChI |
InChI=1S/C17H36O2/c1-5-9-11-13-15-17(18-7-3,19-8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |
InChI Key |
FFVVVJADZUCHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















